Class-Level CaMKIIα Hub Domain Affinity: Establishing the 2-Arylthiazole-4-carboxylic Acid Pharmacophore
A 2025 study identified 2-arylthiazole-4-carboxylic acids as a novel class of high-affinity CaMKIIα hub domain ligands through in silico virtual screening. The 2,6-dichlorophenyl analog, PTCA (compound 1a), displayed a pKi of 7.2 (approx. 63 nM) [1]. While the target compound (2,4-dimethylphenyl analog) was not the primary hit, its core scaffold is directly validated by this class-level evidence. This establishes a clear differentiation from non-arylthiazole scaffolds. (Note: Specific affinity data for the 2,4-dimethylphenyl analog is not reported in this study; this is a class-level inference).
| Evidence Dimension | CaMKIIα hub domain binding affinity |
|---|---|
| Target Compound Data | Belongs to the validated 2-arylthiazole-4-carboxylic acid class |
| Comparator Or Baseline | 2,6-dichlorophenyl analog (PTCA): pKi = 7.2; Non-thiazole scaffolds: inactive |
| Quantified Difference | Class-level activity confirmed vs. inactive scaffolds; precise affinity difference for target compound not reported. |
| Conditions | In silico virtual screening and biochemical binding assay (Copenhagen group, 2025) |
Why This Matters
This validates the scaffold's druggability for a challenging CNS target, positioning the target compound as a relevant analog for SAR expansion.
- [1] Tian, Y., Fougiaxis, V., Sirocchi, L. S., et al. Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. J. Med. Chem. 2025, 68, 3031–3047. View Source
